cis-11-Eicosenamide

Vue d'ensemble

Description

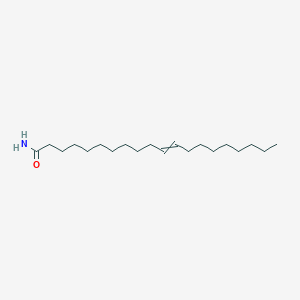

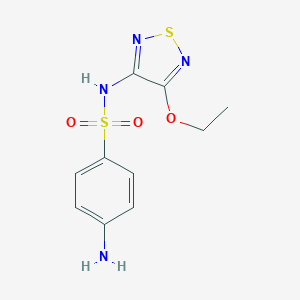

Cis-11-Eicosenamide, also known as Gondamide, is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia . It has a role as a human metabolite and is functionally related to an (11Z)-icos-11-enoic acid .

Molecular Structure Analysis

The molecular formula of cis-11-Eicosenamide is C20H39NO . The InChI representation isInChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- . The canonical SMILES representation is CCCCCCCCC=CCCCCCCCCCC(=O)N . Physical And Chemical Properties Analysis

Cis-11-Eicosenamide has a molecular weight of 309.5 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . It has 17 rotatable bonds . The exact mass is 309.303164868 g/mol . The topological polar surface area is 43.1 Ų . It has 22 heavy atoms .Applications De Recherche Scientifique

Corrosion Inhibitors in Automotive Products

cis-11-Eicosenamide has reactive properties that can be beneficial as corrosion inhibitors in automotive products . Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively reduce the corrosion rate of metals or alloys. In the automotive industry, they are used to protect metal parts from rust and other forms of corrosion.

Antibacterial Activity

cis-11-Eicosenamide also exhibits antibacterial activity . This means it can inhibit the growth of bacteria, making it potentially useful in the development of new antibiotics or disinfectants.

Research Chemicals

As a carbonyl amide that belongs to the class of aliphatic hydrocarbons , cis-11-Eicosenamide is used in various research and development applications. Its unique chemical structure and properties make it a valuable compound in the study of organic chemistry and biochemistry.

Pharmaceutical Testing

cis-11-Eicosenamide can be used for pharmaceutical testing . Its properties can be studied to understand its interactions with other compounds, which can be useful in drug discovery and development.

Material Science

In material science, cis-11-Eicosenamide can be used to study the properties of aliphatic hydrocarbons . This can help in the development of new materials with desired properties.

Bioconjugation

cis-11-Eicosenamide could potentially be used in bioconjugation , a chemical strategy that involves coupling two biomolecules together. This process is crucial in many areas of biological research and drug development.

Safety And Hazards

The safety data sheet for cis-11-Eicosenamide suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . A doctor should be consulted .

Orientations Futures

Propriétés

IUPAC Name |

(Z)-icos-11-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHQTVBKPMHICN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338252 | |

| Record name | cis-11-Eicosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-11-Eicosenamide | |

CAS RN |

10436-08-5 | |

| Record name | cis-11-Eicosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of cis-11-eicosenamide?

A1: Cis-11-eicosenamide is a fatty amide with a cis double bond at the 11th carbon atom.

Q2: How does the thermal stability of cis-11-eicosenamide compare to other fatty amides?

A: Research indicates that unsaturated simple amides, including cis-11-eicosenamide, exhibit slightly greater thermal stability than saturated simple amides with the same number of carbon atoms. [] Specifically, cis-11-eicosenamide has a melting point of 79.3°C. This difference in stability is likely due to the presence of the cis double bond in the unsaturated fatty amide structure.

Q3: What analytical techniques are commonly employed to identify and quantify cis-11-eicosenamide?

A: Gas chromatography (GC) is a common technique for analyzing fatty amides like cis-11-eicosenamide. [] Coupling GC with mass spectrometry (GC-MS) allows for both separation and identification based on the mass-to-charge ratio of the ionized molecules. This method was employed in one study to assess the purity of various synthesized fatty amides, including cis-11-eicosenamide. [] Additionally, UPLC-Q-TOF/MS, a highly sensitive and accurate analytical technique, has been used to identify and quantify cis-11-eicosenamide in plasma samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)

![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)